Samatasvir

Catalog No.
S542375
CAS No.
1312547-19-5
M.F
C47H48N8O6S2
M. Wt
885.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samatasvir

CAS Number

1312547-19-5

Product Name

Samatasvir

IUPAC Name

methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

Molecular Formula

C47H48N8O6S2

Molecular Weight

885.1 g/mol

InChI

InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1

InChI Key

ATOLIHZIXHZSBA-BTSKBWHGSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC

Solubility

Soluble in DMSO

Synonyms

Samatasvir; IDX 18719; IDX-18719; IDX18719; IDX 719; IDX-719; IDX719;

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC

Description

The exact mass of the compound Samatasvir is 884.3138 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Samatasvir is an experimental pharmaceutical compound primarily developed for the treatment of hepatitis C virus infections. Initially created by Idenix Pharmaceuticals, its development continued under Merck & Co. following the acquisition of Idenix. Samatasvir is classified as a potent and selective inhibitor of the hepatitis C virus NS5A replication complex, which plays a crucial role in the viral life cycle. Its chemical formula is C47H48N8O6S2C_{47}H_{48}N_{8}O_{6}S_{2}, with a molar mass of approximately 885.07 g/mol .

Samatasvir exhibits specific chemical reactivity characteristic of its structure, particularly in its interactions with viral components. The compound acts primarily through the inhibition of the NS5A protein, which is essential for the replication and assembly of the hepatitis C virus. In vitro studies have shown that samatasvir can interact synergistically with other antiviral agents, enhancing their efficacy against various hepatitis C virus genotypes .

The biological activity of samatasvir is centered on its role as an antiviral agent. It has demonstrated significant antiviral effects against multiple strains of hepatitis C virus in clinical trials, particularly genotypes 1 through 4. The compound has shown promise when used as monotherapy and in combination with other antiviral drugs such as simeprevir and ribavirin, leading to improved treatment outcomes . Clinical trials have indicated that samatasvir can effectively reduce viral load and improve liver function in infected patients.

The synthesis of samatasvir involves several steps typical for complex organic compounds. While detailed synthetic pathways are proprietary and not fully disclosed, the general approach includes:

  • Formation of Key Intermediates: Utilizing reactions involving amino acids or derivatives.
  • Coupling Reactions: Employing coupling agents to form peptide bonds that construct the core structure.
  • Purification Steps: Implementing chromatographic techniques to isolate and purify the final product.

Research indicates that careful control of reaction conditions is essential to optimize yield and purity .

Studies investigating samatasvir's interactions with other drugs have revealed that it generally exhibits limited inhibition of human cytochrome P450 enzymes and transporters, suggesting a favorable profile for co-administration with other medications. Clinical trials have explored its additive effects when combined with interferon alfa and ribavirin, demonstrating enhanced antiviral activity compared to monotherapy .

Samatasvir shares structural and functional similarities with several other antiviral agents targeting hepatitis C virus replication. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
SofosbuvirNucleotide analog inhibiting RNA polymeraseFirst-in-class nucleotide inhibitor; high efficacy
SimeprevirProtease inhibitorTargets NS3/4A protease; used in combination therapy
LedipasvirNS5A inhibitorOften combined with sofosbuvir; broad genotype coverage
DaclatasvirNS5A inhibitorEffective against resistant strains; single-tablet regimens

Uniqueness of Samatasvir:

  • Samatasvir's distinctiveness lies in its selective inhibition of NS5A without significant effects on human enzymes, minimizing potential side effects.
  • Its promising results in early-phase clinical trials suggest a strong potential for use in combination therapies, setting it apart from other compounds that may have broader side effects or less specificity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

884.31382363 g/mol

Monoisotopic Mass

884.31382363 g/mol

Heavy Atom Count

63

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21P699C5FC

Wikipedia

Samatasvir

Dates

Modify: 2024-02-18
1: Vince B, Hill JM, Lawitz EJ, O'Riordan W, Webster LR, Gruener DM, Mofsen RS, Murillo A, Donovan E, Chen J, McCarville JF, Sullivan-Bólyai JZ, Mayers D, Zhou XJ. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor samatasvir in patients infected with hepatitis C virus genotype 1, 2, 3 or 4. J Hepatol. 2014 May;60(5):920-7. doi: 10.1016/j.jhep.2014.01.003. Epub 2014 Jan 14. PubMed PMID: 24434503.
2: Bilello JP, Lallos LB, McCarville JF, La Colla M, Serra I, Chapron C, Gillum JM, Pierra C, Standring DN, Seifer M. In vitro activity and resistance profile of samatasvir, a novel NS5A replication inhibitor of hepatitis C virus. Antimicrob Agents Chemother. 2014 Aug;58(8):4431-42. doi: 10.1128/AAC.02777-13. Epub 2014 May 27. PubMed PMID: 24867983; PubMed Central PMCID: PMC4136001.

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